

Preclinical Safety of Antibody-Drug Conjugate Payloads: A Comparative Guide

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The preclinical safety assessment of antibody-drug conjugates (ADCs) is a critical step in their development, with the cytotoxic payload being a primary driver of the toxicity profile. This guide provides an objective comparison of the preclinical safety of five commonly used ADC payloads: Monomethyl Auristatin E (MMAE), Monomethyl Auristatin F (MMAF), the maytansinoids DM1 and DM4, and the topoisomerase I inhibitor deruxtecan. The information presented is based on publicly available preclinical data to aid in the strategic selection of payloads for novel ADC candidates.

Key Preclinical Toxicities of ADC Payloads

The primary toxicities observed in preclinical studies are often linked to the mechanism of action of the payload and its off-target effects. These toxicities are generally observed in rapidly dividing cells, as most payloads target fundamental cellular processes like mitosis or DNA replication.^{[1][2]} The table below summarizes the main preclinical toxicities associated with each payload.

Payload	Primary Mechanism of Action	Key Preclinical Toxicities	Animal Species with Observed Toxicities
MMAE	Microtubule Inhibitor	Hematologic (neutropenia, thrombocytopenia), lymphoid depletion, peripheral neuropathy, skin toxicity.[1][3][4][5]	Rat, Cynomolgus Monkey[3][6]
MMAF	Microtubule Inhibitor	Ocular toxicity, thrombocytopenia.[1][4][7]	Cynomolgus Monkey[1][4]
DM1	Microtubule Inhibitor	Hepatic toxicity, thrombocytopenia, lymphoid organ toxicity, neuronal toxicity.[4][8]	Rat, Cynomolgus Monkey[8]
DM4	Microtubule Inhibitor	Ocular toxicity, hepatotoxicity.[1][4][7]	Cynomolgus Monkey[4]
Deruxtecan (DXd)	Topoisomerase I Inhibitor	Hematologic (neutropenia, anemia), gastrointestinal toxicity.[9]	Cynomolgus Monkey[9][10][11]

Comparative Preclinical Maximum Tolerated Dose (MTD)

The Maximum Tolerated Dose (MTD) is a critical parameter determined during preclinical toxicology studies. It is important to note that direct comparison of MTD values across different studies can be challenging due to variations in the specific ADC (antibody, linker), dosing schedule, and animal species.[12] The following table provides a summary of reported MTD values for ADCs utilizing these payloads in common preclinical species.

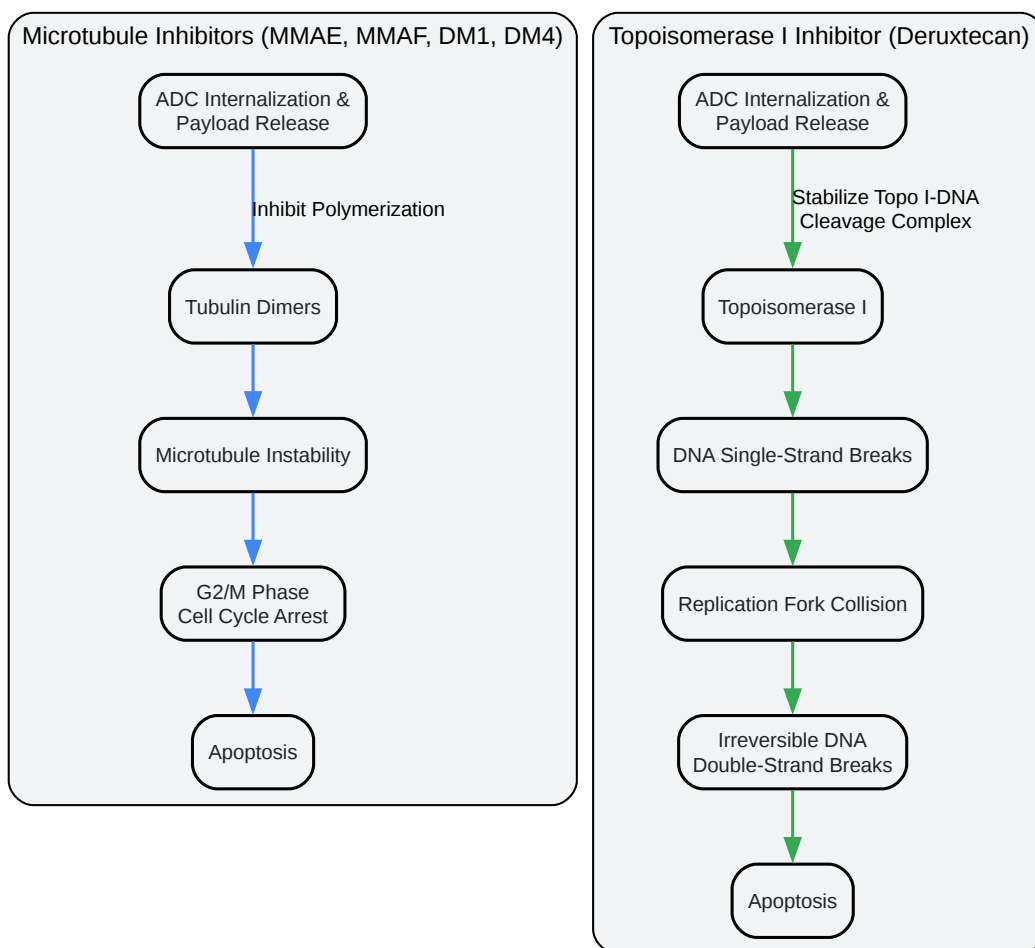
Payload	ADC Example	Animal Species	Maximum Tolerated Dose (MTD) / Highest Non-Severely Toxic Dose (HNSTD)	Dosing Schedule	Reference
MMAE	Vedotin ADCs (various)	Rat	5 - 10 mg/kg	Repeat Dose	[13]
Vedotin ADCs (various)	Cynomolgus Monkey	3 - 6 mg/kg	Q3W	[6] [13]	
Disitamab Vedotin	Cynomolgus Monkey	6 mg/kg	Not Specified	[12]	
MMAF	N/A	Mouse	~30 mg/kg	Not Specified	[12]
DM1	Trastuzumab Emtansine (T-DM1)	Rat	40 mg/kg (~4400 µg DM1/m ²)	Single Dose	[8]
Trastuzumab Emtansine (T-DM1)	Cynomolgus Monkey	30 mg/kg (~6000 µg DM1/m ²)	Single Dose	[8]	
Unconjugated DM1	Rat	0.2 mg/kg (1600 µg DM1/m ²)	Single Dose	[8]	
Deruxtecan (DXd)	Trastuzumab Deruxtecan (T-DXd)	Mice	5 mg/kg	Single Dose	[14]

Note: Data for DM4 MTD in rats and monkeys from publicly available sources is limited.

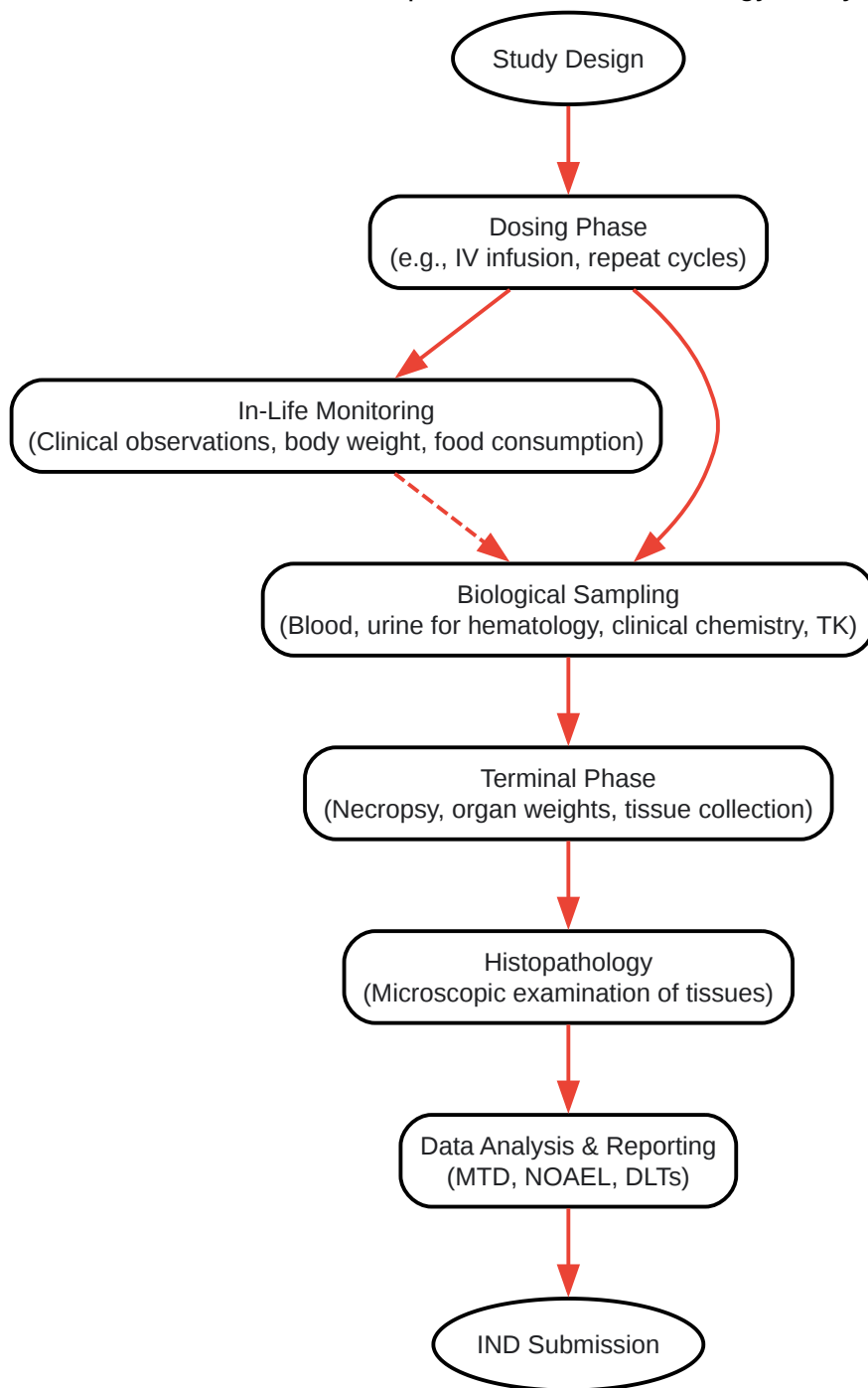
Mechanisms of Payload-Induced Cytotoxicity

The cytotoxic effects of these payloads are initiated after the ADC binds to its target antigen on a cancer cell and is internalized, typically into lysosomes. Once inside the cell, the payload is released from the antibody and can exert its cell-killing activity. The following diagram illustrates the general mechanisms of action for microtubule inhibitors and topoisomerase I inhibitors.

General Mechanisms of ADC Payload Cytotoxicity



Workflow of a Preclinical Repeat-Dose ADC Toxicology Study

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References

- 1. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The Vedotin Antibody–Drug Conjugate Payload Drives Platform-Based Nonclinical Safety and Pharmacokinetic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical toxicity of antibody drug conjugates: a meta-analysis of payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Comprehensive preclinical pharmacokinetic evaluations of trastuzumab deruxtecan (DS-8201a), a HER2-targeting antibody-drug conjugate, in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comprehensive preclinical pharmacokinetic evaluations of trastuzumab deruxtecan (DS-8201a), a HER2-targeting antibody-drug conjugate, in cynomolgus monkeys | Semantic Scholar [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Trastuzumab Deruxtecan, Antibody-Drug Conjugate Targeting HER2, Is Effective in Pediatric Malignancies: A Report by the Pediatric Preclinical Testing Consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
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